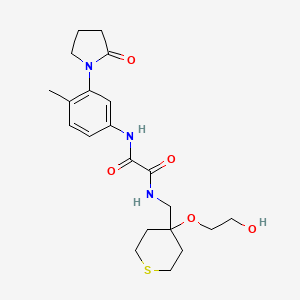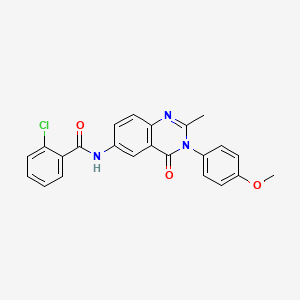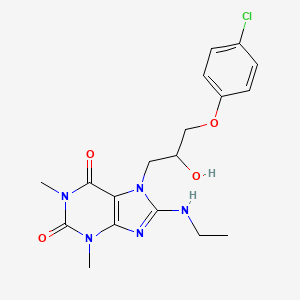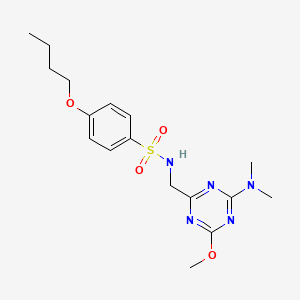![molecular formula C12H17NO B2771893 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2175978-70-6](/img/structure/B2771893.png)
2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is an organic compound that contains a cyclobutane ring, which is a four-membered ring structure. The compound also contains an amine group and a hydroxyl group . It’s worth noting that this compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular formula of “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is C12H17NO. The structure contains a cyclobutane ring, which is a four-membered ring structure . The compound also contains an amine group and a hydroxyl group.Chemical Reactions Analysis
The chemical reactions involving cyclobutane-containing compounds can be complex. The reactions often involve the formation of new C-C bonds, and the reactions can be catalyzed by a variety of organometallic complexes .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Synthesis
Research on cyclobutane derivatives, including compounds structurally related to 2-[(2,4-Dimethylphenyl)amino]cyclobutane-1-ol, has provided insights into stereochemistry and synthesis strategies. Studies have demonstrated the stereoselective synthesis of cyclobutane derivatives, highlighting their potential in creating highly rigid β-peptides. These derivatives have been shown to promote structure within molecules, evidenced by strong intramolecular hydrogen bonds that confer high rigidity, a characteristic valuable in drug design and molecular engineering (Izquierdo et al., 2005).
Structural Studies
Further studies have explored the planarity of the cyclobutane ring in specific derivatives, revealing a slightly distorted square-planar arrangement. This structural insight is crucial for understanding the molecular interactions and stability of cyclobutane-containing compounds (Shabir et al., 2020). Additionally, the synthesis and structural analysis of hybrid cyclobutane-proline γ,γ-peptides have shown defined conformations in solution, indicating potential applications in the development of novel bioactive compounds (Gutiérrez-Abad et al., 2011).
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers are significant DNA photoproducts, and the study of cyclobutane derivatives has contributed to our understanding of DNA repair mechanisms. Photolyases, utilizing energy from visible light, break the cyclobutane ring of dimers, a process crucial for the repair of UV-induced DNA damage. This area of research highlights the biological importance of cyclobutane derivatives in cellular repair processes (Sancar, 1994).
Photopolymerization
The study of cyclobutane derivatives has also extended to photopolymerization reactions, particularly in the context of creating new materials. Research in this area explores the [2+2] photocycloaddition, demonstrating the potential of cyclobutane derivatives in synthesizing novel polymeric materials through light-induced reactions (Hasegawa et al., 1989).
Zukünftige Richtungen
The future directions for research on “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The unique structures of these compounds, including their strained cyclobutane rings, make them interesting subjects for research .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(9(2)7-8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJYVDOSSBSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)

![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)